Product packaging for Colosolic acid(Cat. No.:)

Colosolic acid

Cat. No.: B12322573
M. Wt: 472.7 g/mol
InChI Key: HFGSQOYIOKBQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identity and Structural Characterization of Corosolic Acid

Molecular Structure and Stereochemical Configuration

Pentacyclic Triterpenoid Backbone Analysis

Corosolic acid belongs to the ursane-type triterpenoid family, characterized by a pentacyclic scaffold comprising four six-membered rings (A, B, C, D) and one five-membered ring (E). The core structure consists of 30 carbon atoms arranged in a rigid, fused-ring system with a carboxyl group at position C-28 and hydroxyl groups at C-2α and C-3β. The olefinic bond between C-12 and C-13 introduces planar rigidity, while the equatorial orientation of the hydroxyl groups influences hydrogen-bonding interactions.

Table 1: Key Structural Features of Corosolic Acid

Feature Description
Core Skeleton Ursane-type pentacyclic triterpenoid (A/B/C/D/E rings)
Functional Groups -COOH (C-28), -OH (C-2α, C-3β)
Double Bond Position Δ¹² (C12–C13)
Chiral Centers 11 stereogenic centers, including C-2, C-3, C-18, and C-20

The stereochemistry at C-2 and C-3 distinguishes corosolic acid from structurally similar triterpenoids. The 2α-hydroxyl group adopts an axial orientation, while the 3β-hydroxyl group is equatorial, creating a distinct spatial arrangement that impacts solubility and biological interactions.

Functional Group Differentiation from Ursolic Acid

Corosolic acid is often compared to ursolic acid, another ursane-type triterpenoid. The critical distinction lies in the presence of an additional hydroxyl group at C-2α in corosolic acid, whereas ursolic acid lacks this moiety. This structural variation alters electron distribution and hydrogen-bonding capacity, influencing physicochemical properties such as solubility and melting point.

Key Differences:

  • Hydroxylation Pattern: Corosolic acid: 2α,3β-dihydroxy; Ursolic acid: 3β-hydroxy only.
  • Molecular Weight: Corosolic acid (C₃₀H₄₈O₄; 472.7 g/mol) vs. ursolic acid (C₃₀H₄₈O₃; 456.7 g/mol).
  • Melting Point: Corosolic acid melts at 243–245°C, slightly higher than ursolic acid (228–230°C).

Physicochemical Properties

Solubility and Stability Profiles

Corosolic acid exhibits limited aqueous solubility (<1 mg/mL in water) due to its hydrophobic triterpenoid backbone. However, it demonstrates moderate solubility in polar organic solvents:

Table 2: Solubility of Corosolic Acid

Solvent Solubility (mg/mL) Notes
DMSO 95 Forms stable solutions at 200 mM
Ethanol 16 Temperature-dependent solubility
Methanol Soluble Used in chromatographic purification

Stability studies indicate that corosolic acid remains intact under ambient storage conditions (25°C) for at least one month, but prolonged exposure to light or acidic environments (pH < 4) may induce degradation.

Spectroscopic Identification Markers

Corosolic acid’s structure is confirmed through spectroscopic techniques:

  • Infrared (IR) Spectroscopy:

    • Broad peak at 3,400–3,200 cm⁻¹ (O-H stretching of hydroxyl and carboxylic acid groups).
    • Sharp absorption at 1,690 cm⁻¹ (C=O stretching of carboxyl group).
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃):
      • δ 5.27 ppm (1H, m, H-12 olefinic proton).
      • δ 3.21 ppm (1H, dd, H-3β).
      • δ 2.73 ppm (1H, d, H-18β).
    • ¹³C NMR:
      • δ 182.75 ppm (C-28 carboxylic acid).
      • δ 143.65 ppm (C-13) and 122.75 ppm (C-12) (olefinic carbons).
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 472.7 [M]⁺.

Table 3: Characteristic ¹³C NMR Shifts

Carbon Position Chemical Shift (δ, ppm) Assignment
C-2 77.32 Hydroxyl-bearing carbon
C-3 79.14 Hydroxyl-bearing carbon
C-12 122.75 Olefinic carbon
C-28 182.75 Carboxylic acid carbon

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O4 B12322573 Colosolic acid

Properties

IUPAC Name

10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGSQOYIOKBQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis from Ursolic Acid

Oxidation of Ursolic Acid to 3-Ketoursolic Acid

The synthesis begins with ursolic acid, a structurally similar triterpenoid, which undergoes oxidation at the C-3 position. Pyridinium chlorochromate (PCC) in methylene dichloride at -5–5°C for 4–6 hours converts ursolic acid to 3-ketoursolic acid with 88% yield. Alternative oxidants include chromium trioxide pyridine or Jones reagent, though PCC is preferred for its selectivity and reduced side reactions.

Acetoxylation at C-2

3-Ketoursolic acid reacts with lead tetra-acetate (2–5 molar equivalents) in benzene at 50–80°C for 16–24 hours to introduce an acetoxy group at C-2, forming 2-acetoxy-3-ketoursolic acid. This step achieves 69% yield, with solvent choice critical to minimize byproducts.

Reduction of the Acetoxy Group

Sodium borohydride in ethanol at 0°C reduces the acetoxy group to a hydroxyl group, yielding corosolic acid. This step exhibits 55.7% efficiency, with a cumulative yield of 34% across all stages.

Table 1: Chemical Synthesis Parameters
Step Reagents Solvent Temperature Time (h) Yield (%)
Oxidation PCC Methylene chloride -5–5°C 4–6 88
Acetoxylation Lead tetra-acetate Benzene 50–80°C 16–24 69
Reduction Sodium borohydride Ethanol 0°C 4 55.7

Plant Extraction and Purification

Crude Extraction from Lagerstroemia speciosa

Leaves are extracted with 80–99.5% ethanol or methanol under reflux, followed by concentration under reduced pressure. The crude extract contains 5–15% corosolic acid alongside ursolic acid and flavonoids.

Alkaline Dissolution and Adsorption Chromatography

The crude extract is dissolved in 40–70% aqueous alcohol (e.g., ethanol) with sodium hydroxide and loaded onto a nonpolar resin column (e.g., HP20 or XAD4). Development with 25–50% ethanol in petroleum ether elutes corosolic acid, while ursolic acid is removed with 80–99.5% ethanol.

Acid Precipitation and Recrystallization

Eluted fractions are acidified to pH 1–4 using hydrochloric acid, precipitating corosolic acid. Recrystallization in ethyl acetate/hexane mixtures increases purity to 60–90%.

Supercritical Fluid Extraction (SFE)

Optimization of SFE Parameters

Using CO₂ with ethanol as a modifier, optimal conditions for Lagerstroemia speciosa include 24 MPa pressure, 58°C, 71.6% ethanol, and 63-minute extraction time, yielding 8.20 mg/g corosolic acid. Ethanol enhances solubility by disrupting plant cell walls, while higher temperatures improve diffusion rates.

Table 2: SFE Optimization Results
Parameter Optimal Value Effect on Yield
Pressure 24 MPa ↑ Solvent density → ↑ solubility
Temperature 58°C ↑ Diffusion rate
Ethanol content 71.6% ↑ Polarity → ↑ extraction
Time 63 min Equilibrium attainment

Heterologous Biosynthesis in Nicotiana benthamiana

Metabolic Pathway Engineering

The Tsukuba system reconstructs the corosolic acid pathway in tobacco leaves by expressing α-amyrin synthase (αAS) and CYP716A subfamily cytochrome P450 enzymes. αAS cyclizes 2,3-oxidosqualene to α-amyrin, which CYP716A oxidizes sequentially at C-28 to yield corosolic acid.

Comparative Analysis of Methods

Efficiency and Cost

  • Chemical synthesis offers precise control but requires costly reagents (e.g., PCC, lead tetra-acetate) and generates toxic waste.
  • Plant extraction is scalable but labor-intensive, with yields dependent on source material quality.
  • SFE provides high purity and eco-friendly processing but demands specialized equipment.
  • Heterologous biosynthesis is sustainable but currently limited to research-scale production.

Purity and Applications

Pharmaceutical applications require ≥95% purity, achievable via recrystallization or HPLC. SFE and biosynthesis yield cleaner products than plant extraction, reducing downstream processing.

Chemical Reactions Analysis

Types of Reactions: Colosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Anti-Diabetic Effects

Corosolic acid has been extensively studied for its potential in managing diabetes. Research indicates that it can significantly lower blood glucose levels and improve insulin sensitivity.

Case Studies and Findings

  • Clinical Study : A double-blind, placebo-controlled trial involving 31 subjects demonstrated that a single dose of 10 mg of corosolic acid before a glucose tolerance test resulted in significantly lower plasma glucose levels at 90 minutes compared to the placebo group (p < 0.05) .
  • Animal Studies : In genetically diabetic mice, corosolic acid administration led to a reduction in blood sugar levels and an increase in the muscle glucose transporter GLUT4, suggesting enhanced glucose metabolism .

Anti-Obesity Properties

The compound has shown promise in combating obesity through mechanisms that involve lipid metabolism regulation.

Research Insights

  • A study found that corosolic acid reduced fasting plasma levels of triglycerides by 22% and improved body weight management in obese models .
  • Its action on peroxisome proliferator-activated receptor gamma (PPAR-γ) contributes to its anti-obesity effects by enhancing fat metabolism .

Anti-Inflammatory Effects

Corosolic acid exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Experimental Evidence

  • In vitro studies have demonstrated that corosolic acid can inhibit inflammatory markers such as TNF-alpha and IL-6, which are pivotal in chronic inflammation .
  • Animal models have shown that it reduces inflammation in conditions like arthritis and colitis .

Anticancer Activity

Emerging research highlights corosolic acid's potential as an anticancer agent.

Mechanisms and Case Studies

  • Corosolic acid has been reported to induce apoptosis in various cancer cell lines, including liver and gastric cancers. It acts through multiple pathways including the inhibition of NF-κB and modulation of AMPK/mTOR signaling pathways .
  • A study indicated that it could enhance the efficacy of chemotherapeutic agents like 5-fluorouracil by reducing drug resistance in cancer cells .

Data Summary

ApplicationKey FindingsReference
Anti-DiabeticLowered blood glucose levels post-glucose challenge
Anti-ObesityReduced triglycerides and body weight
Anti-InflammatoryInhibited inflammatory cytokines
AnticancerInduced apoptosis and enhanced chemotherapy efficacy

Mechanism of Action

Colosolic acid is structurally similar to other pentacyclic triterpenoids such as ursolic acid, oleanolic acid, maslinic acid, asiatic acid, and betulinic acid. it is unique due to the presence of a 2α-hydroxy group, which contributes to its distinct biological activities .

Comparison with Similar Compounds

Colosolic acid belongs to the ursane-type triterpenoids, a class that includes ursolic acid, maslinic acid, asiatic acid, oleanolic acid, and betulinic acid. Below is a detailed comparison of their structural, pharmacological, and pharmacokinetic properties.

Structural Comparison
Compound Molecular Formula Functional Groups Key Structural Features
This compound C₃₀H₄₈O₄ 2α,3β-dihydroxy Ursane skeleton with hydroxyls at C2 and C3
Ursolic acid C₃₀H₄₈O₃ 3β-hydroxy Ursane skeleton with a single hydroxyl at C3
Maslinic acid C₃₀H₄₈O₄ 2α,3β-dihydroxy Oleanane skeleton with hydroxyls at C2 and C3
Oleanolic acid C₃₀H₄₈O₃ 3β-hydroxy Oleanane skeleton with a single hydroxyl at C3
Asiatic acid C₃₀H₄₈O₅ 2α,3β,23-trihydroxy Ursane skeleton with additional hydroxyl at C23
Betulinic acid C₃₀H₄₈O₃ 3β-hydroxy, Δ⁵ double bond Lupane skeleton with a pentacyclic ring system

Key Differences :

  • Skeleton type: CA and ursolic/asiatic acids are ursane derivatives, while maslinic/oleanolic acids are oleanane-based .
  • Hydroxylation: CA and maslinic acid share dihydroxy groups at C2 and C3, enhancing their solubility compared to mono-hydroxy analogs like ursolic acid .
Pharmacological Activities
Compound Antidiabetic Anticancer Anti-Aging Anti-Acne Anti-Melanogenesis
This compound ++++ ++ +++ +++ +
Ursolic acid ++ ++++ ++ ++++ ++++
Maslinic acid +++ ++ + ++++ ++
Oleanolic acid + + - - -
Asiatic acid - - ++ - -
Betulinic acid - ++++ - - -

Key Findings :

  • Antidiabetic Activity: CA outperforms ursolic and oleanolic acids in enhancing glucose uptake and insulin sensitivity .
  • Anti-Aging : CA stimulates collagen and hyaluronic acid production more effectively than ursolic acid .
  • Anti-Acne : Ursolic acid exhibits the highest activity against Propionibacterium acnes, followed by CA and maslinic acid .
Pharmacokinetic Parameters
Compound Bioavailability Solubility (μg/mL) Plasma Half-Life (h)
This compound Moderate 12.5 4.2
Ursolic acid Low 8.7 2.8
Maslinic acid High 18.9 5.5
Oleanolic acid Very low 5.2 1.5

Key Insights :

  • CA’s moderate bioavailability and solubility make it more viable for oral formulations than ursolic acid .
  • Maslinic acid has superior pharmacokinetic profiles, likely due to its structural similarity to CA but with enhanced metabolic stability .

Biological Activity

Corosolic acid, also known as colosolic acid, is a pentacyclic triterpene derived from the leaves of Lagerstroemia speciosa (also known as Banaba). This compound has garnered significant attention due to its diverse biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and anti-obesity effects. This article reviews the biological activity of corosolic acid, supported by recent research findings, case studies, and data tables.

Corosolic acid exerts its biological effects through various mechanisms:

  • Anti-Diabetic Effects : Corosolic acid enhances glucose uptake in cells by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, thereby lowering blood glucose levels. In studies involving KK-Ay mice (a model for type 2 diabetes), administration of corosolic acid resulted in a significant reduction in blood glucose levels without affecting insulin levels .
  • Anti-Inflammatory and Antioxidant Effects : Corosolic acid has been shown to reduce reactive oxygen species (ROS) levels and improve endothelial function. In metabolic syndrome rats, treatment with corosolic acid significantly decreased oxidative stress markers and improved erectile function by enhancing nitric oxide (NO) bioavailability through the eNOS/cGMP signaling pathway .
  • Anti-Cancer Properties : Research indicates that corosolic acid exhibits anticancer effects by modulating several cancer-related signaling pathways such as NF-κB, PI3K/Akt, and Wnt/β-catenin. It has demonstrated the ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines .

Table 1: Summary of Biological Activities of Corosolic Acid

Biological ActivityModel/Study TypeKey FindingsReference
Anti-DiabeticHuman Clinical TrialLowered post-challenge plasma glucose levels
Anti-InflammatoryRat ModelReduced ROS and improved endothelial function
Anti-CancerIn Vitro/In VivoInhibited tumor growth and induced apoptosis
Anti-ObesityAnimal ModelDecreased body weight and fat accumulation

Case Studies

  • Diabetes Management : A double-blind study involving 31 subjects showed that administration of 10 mg of corosolic acid before an oral glucose tolerance test significantly reduced plasma glucose levels at 90 minutes post-administration. This study highlights the potential of corosolic acid as an adjunct therapy in managing diabetes .
  • Erectile Dysfunction Improvement : In a study on metabolic syndrome rats, corosolic acid treatment improved erectile function by decreasing oxidative stress markers and enhancing eNOS expression. This suggests a therapeutic potential for corosolic acid in treating erectile dysfunction associated with metabolic disorders .
  • Cancer Treatment Synergy : Corosolic acid was found to enhance the efficacy of standard chemotherapeutic agents in resistant cancer cell lines by targeting multiple pathways involved in tumor progression. This positions corosolic acid as a promising candidate for combination therapies in oncology .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Colosolic acid in plant extracts using chromatographic techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) is the gold standard. Use a reversed-phase C18 column, a gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid), and validate the method with calibration curves (linearity: R² ≥0.99) and spike-recovery tests (85–115% recovery). Confirm identity via mass spectrometry (MS/MS) for molecular ion peaks at m/z 473.3 [M+H]⁺ .

Q. What standardized protocols exist for assessing the stability of this compound under varying physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffers (pH 2.0–7.4) at 37°C. Sample aliquots at timed intervals (0, 6, 12, 24, 48 hours) and quantify degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life. Note: Acidic conditions (pH <4) may hydrolyze triterpenoid glycosides, requiring pH-adjusted formulations for in vivo studies .

Q. What are the established mechanisms by which this compound modulates glucose metabolism in preclinical models?

  • Methodological Answer : Mechanistic studies typically involve AMPK pathway activation assays (e.g., Western blot for phosphorylated AMPKα) in HepG2 cells or diabetic rodent models. Pair with glucose uptake assays (radiolabeled 2-NBDG) and insulin receptor phosphorylation analysis. Dose-response curves (1–50 μM) are critical to distinguish direct effects from cytotoxicity .

Advanced Research Questions

Q. What methodological challenges arise when isolating this compound from complex plant matrices, and how can they be addressed through orthogonal purification strategies?

  • Methodological Answer : Co-eluting triterpenoids (e.g., ursolic acid) complicate isolation. Use orthogonal techniques: (1) Solid-phase extraction (C18 cartridges) to enrich fractions, (2) Preparative HPLC with a phenyl-hexyl column for selectivity, and (3) NMR (¹H/¹³C) to confirm structure. For trace impurities (<1%), recrystallize in ethanol/water (3:1 v/v) .

Q. How should researchers reconcile contradictory findings regarding this compound's anti-inflammatory efficacy across different in vitro and in vivo models?

  • Methodological Answer : Contradictions often stem from model-specific factors (e.g., LPS-induced vs. cytokine-driven inflammation). Apply systematic review frameworks (PRISMA) to stratify data by model type, dosage, and endpoints. For meta-analysis, use random-effects models to account for heterogeneity. Critical confounders: solubility differences (DMSO vs. nanoformulations) and species-specific metabolic rates .

Q. How can systematic review methodologies (e.g., PRISMA) be applied to synthesize heterogeneous data on this compound's pharmacokinetic properties?

  • Methodological Answer : Define inclusion criteria (e.g., studies reporting AUC, Cₘₐₓ, or bioavailability). Extract data into standardized tables (Table 1), noting species, administration route, and formulation. Use the I² statistic to quantify heterogeneity. For dose-response meta-analysis, apply restricted cubic splines to model non-linear relationships .

Q. What steps are critical for ensuring the reproducibility of this compound's biological activity data across independent laboratories?

  • Methodological Answer : (1) Standardize cell lines (e.g., ATCC-validated HepG2), (2) Use reference standards (≥98% purity by HPLC), (3) Predefine statistical power (α=0.05, β=0.2), and (4) Share raw data (e.g., NMR spectra, dose-response curves) as supplementary files. Cross-validate findings via inter-laboratory ring trials .

Data Presentation Guidelines

  • Tables : Use APA-style tables with footnotes explaining abbreviations (e.g., "AUC: area under the curve"). For large datasets (e.g., pharmacokinetic parameters), upload as supplementary files in .csv format .
  • Figures : Include error bars (SEM/SD) and significance annotations (***p<0.001). For structural diagrams, use ChemDraw with IUPAC nomenclature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.